molecular formula C8H10N2O2 B13062230 Ethyl (2E)-3-(1H-imidazol-2-yl)prop-2-enoate

Ethyl (2E)-3-(1H-imidazol-2-yl)prop-2-enoate

Cat. No.: B13062230
M. Wt: 166.18 g/mol
InChI Key: DNNJIXAVXRAABZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-(1H-imidazol-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (2E)-3-(1H-imidazol-2-yl)prop-2-enoate, also known as an imidazole derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring that plays a crucial role in its biological activity. The propenoate group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing enzyme activity. The propenoate moiety may participate in conjugation reactions, further modifying the compound's electronic properties and enhancing its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, which could be beneficial for treating inflammatory diseases.

Antiviral Properties

Recent investigations have highlighted the potential antiviral activity of this compound against viruses such as SARS-CoV-2. In vitro assays demonstrated its ability to protect cells from virus-induced cytotoxicity, indicating a promising avenue for therapeutic development.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in MDPI reported that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Anti-inflammatory Mechanisms : Another research paper highlighted its ability to downregulate inflammatory markers such as TNF-alpha and IL-6 in macrophage models, suggesting a potential application in treating conditions like rheumatoid arthritis .
  • Antiviral Activity : A recent investigation into its antiviral properties indicated that this compound exhibited an effective concentration (EC50) of 0.68 µM against SARS-CoV-2, comparable to established antiviral agents .

Data Table: Biological Activity Overview

Activity Type Target/Organism Effect Concentration
AntimicrobialVarious bacterial strainsGrowth inhibitionMIC: 5 - 20 µg/mL
Anti-inflammatoryMacrophagesDownregulation of cytokinesNot specified
AntiviralSARS-CoV-2Cytoprotective effectEC50: 0.68 µM

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

ethyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+

InChI Key

DNNJIXAVXRAABZ-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=CN1

Canonical SMILES

CCOC(=O)C=CC1=NC=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.